molecular formula C21H24N2O3 B267590 N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide

Cat. No. B267590
M. Wt: 352.4 g/mol
InChI Key: XKHIRHYZBNACQW-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used to treat non-small cell lung cancer (NSCLC).

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide selectively inhibits the activity of mutant EGFR, which is overexpressed in NSCLC cells. This inhibition leads to the suppression of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival. N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide also induces apoptosis, or programmed cell death, in NSCLC cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide has been shown to have potent anticancer activity in preclinical and clinical studies. It has a high selectivity for mutant EGFR and has minimal off-target effects. N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, it does have some limitations, such as the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide. One area of interest is the development of combination therapies that can enhance its therapeutic efficacy. Another area of research is the identification of biomarkers that can predict response to N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide treatment. Finally, there is a need for further studies to elucidate the long-term safety and efficacy of N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide in NSCLC patients.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide is a promising drug for the treatment of NSCLC. Its high selectivity and potency make it an attractive option for targeted therapy. Further research is needed to fully understand its mechanism of action and to identify optimal treatment strategies for NSCLC patients.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide involves several steps, including the condensation of 4-(1-azepanylcarbonyl)aniline with 2-methoxybenzoyl chloride in the presence of triethylamine, followed by purification with column chromatography. The final product is obtained after recrystallization from a suitable solvent.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H24N2O3/c1-26-19-9-5-4-8-18(19)20(24)22-17-12-10-16(11-13-17)21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24)

InChI Key

XKHIRHYZBNACQW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origin of Product

United States

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